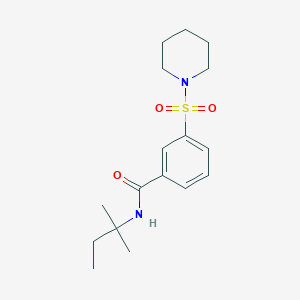
N-(1,1-dimethylpropyl)-3-(1-piperidinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dimethylpropyl)-3-(1-piperidinylsulfonyl)benzamide, commonly known as DSP-4, is a chemical compound that has been widely used in scientific research for its ability to selectively destroy noradrenergic neurons. This compound has been used to study the role of noradrenergic neurons in various physiological and pathological processes, including stress response, anxiety, depression, and neurodegenerative diseases.
作用机制
DSP-4 selectively destroys noradrenergic neurons by inducing apoptosis, a process of programmed cell death. Noradrenergic neurons are particularly vulnerable to DSP-4 because they express high levels of the noradrenaline transporter, which is the primary target of DSP-4. Once taken up by noradrenergic neurons, DSP-4 is converted into a toxic metabolite that induces apoptosis by activating caspase-3, a key enzyme involved in the apoptotic pathway.
Biochemical and physiological effects:
The selective destruction of noradrenergic neurons by DSP-4 has been shown to have a number of biochemical and physiological effects. For example, DSP-4 has been shown to reduce noradrenaline levels in the brain and peripheral tissues, leading to changes in behavior and physiology. In animal models, DSP-4 has been shown to induce anxiety-like behavior, impair learning and memory, and increase susceptibility to seizures. Additionally, DSP-4 has been shown to exacerbate neurodegeneration in animal models of Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
DSP-4 has several advantages as a research tool. It is highly selective for noradrenergic neurons, allowing researchers to selectively destroy these neurons without affecting other cell types. Additionally, DSP-4 is relatively easy to administer and has a well-characterized mechanism of action. However, there are also some limitations to the use of DSP-4 in lab experiments. For example, the effects of DSP-4 on behavior and physiology can vary depending on the species and strain of animal used. Additionally, the use of DSP-4 in animal models may not fully recapitulate the effects of noradrenaline depletion in humans.
未来方向
There are several areas of future research that could benefit from the use of DSP-4. One area of interest is the role of noradrenaline in addiction and substance abuse. DSP-4 has been shown to reduce drug-seeking behavior in animal models, suggesting that noradrenaline may play a role in addiction. Additionally, DSP-4 could be used to study the role of noradrenaline in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Finally, the development of new compounds that selectively target noradrenergic neurons could lead to more specific and effective therapies for diseases that involve noradrenaline dysfunction.
合成方法
DSP-4 can be synthesized through a multistep process that involves the reaction of 3-nitrobenzenesulfonyl chloride with piperidine, followed by reduction with lithium aluminum hydride and reaction with 1,1-dimethylpropylamine. The resulting product is then purified through column chromatography to obtain pure DSP-4.
科学研究应用
DSP-4 has been widely used in scientific research to selectively destroy noradrenergic neurons in animal models. By destroying these neurons, researchers can study the role of noradrenaline in various physiological and pathological processes. For example, DSP-4 has been used to study the role of noradrenaline in stress response and anxiety, as well as in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(2-methylbutan-2-yl)-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-4-17(2,3)18-16(20)14-9-8-10-15(13-14)23(21,22)19-11-6-5-7-12-19/h8-10,13H,4-7,11-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUSGRKDGDEEFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5016875.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5016881.png)
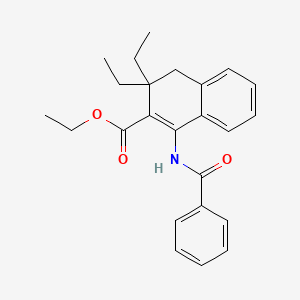

![3-{[(2,5-dimethylphenyl)amino]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5016891.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B5016894.png)
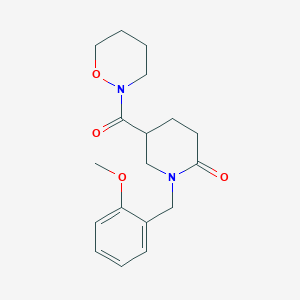
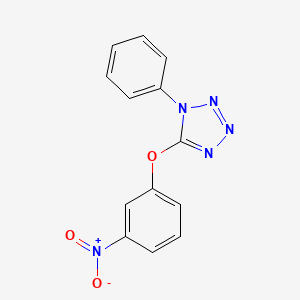
![3-[(3-bromobenzyl)thio]-5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B5016911.png)
![N-({[6-(acetylamino)-1,3-benzothiazol-2-yl]amino}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B5016915.png)
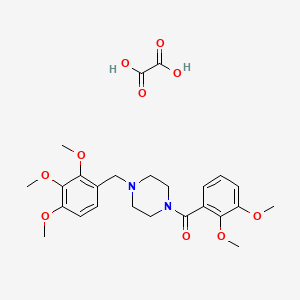
![5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone](/img/structure/B5016929.png)
![2-[2-(2,5-dichlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B5016936.png)
